Methyl-3-ketocholate
Description
Methyl-3-ketocholate is a bile acid derivative characterized by a methyl ester substitution at the carboxyl group and a ketone functional group at the C-3 position of the cholane backbone. This structural modification enhances its lipophilicity compared to native bile acids, influencing its solubility, metabolic stability, and biological activity.
Properties
IUPAC Name |
methyl 4-[(5R,7R,12S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-15,17-21,23,27-28H,5-13H2,1-4H3/t14?,15-,17?,18?,19?,20+,21-,23?,24?,25?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZOGAIBGCZRCL-KIDXSOKGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)OC)C1CCC2C1([C@H](CC3C2[C@@H](C[C@H]4C3(CCC(=O)C4)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-3-ketocholate can be synthesized through the esterification of 3-ketocholic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also include the use of continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield reduced bile acid derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions, particularly at the ketone group. Reagents such as Grignard reagents can be used to introduce new alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Oxidation: Oxidized bile acid derivatives.
Reduction: Reduced bile acid derivatives.
Substitution: Alkyl or aryl-substituted bile acid derivatives.
Scientific Research Applications
Microbial Metabolism
Methyl-3-ketocholate plays a significant role in the metabolism of bile acids by certain bacteria. For instance, studies have shown that strains such as Sphingobium sp. strain Chol11 can utilize this compound as a substrate for the degradation of bile salts. This process involves specific enzymes like 5β-Δ4-ketosteroid dehydrogenase (5β-Δ4-KSTD), which facilitates the conversion of cholate to this compound through a series of oxidation reactions .
Table 1: Enzymatic Reactions Involving this compound
| Enzyme | Reaction Description | Reference |
|---|---|---|
| 5β-Δ4-KSTD | Converts cholate to this compound | |
| Acyl-CoA Dehydrogenase | Activates this compound with CoA |
Biochemical Investigations
Research has focused on the biochemical pathways involving this compound, particularly its role in steroid degradation. The compound is an intermediate in the aerobic degradation pathway of bile acids, where it undergoes further transformations leading to the production of various steroid metabolites. This pathway is crucial for understanding how microorganisms can detoxify bile salts and utilize them as carbon sources .
Potential Therapeutic Applications
Given its structural similarity to other steroid compounds, this compound may have potential therapeutic applications. For example, its derivatives are being studied for their effects on metabolic disorders related to bile acid metabolism and their potential role in modulating gut microbiota composition . Furthermore, the ability of certain bacterial strains to metabolize bile acids efficiently indicates a possible avenue for developing probiotics that can improve gut health.
Case Studies
Several case studies illustrate the applications of this compound in microbial metabolism and its implications for health:
- Case Study 1 : A study on Sphingobium sp. strain Chol11 demonstrated that this bacterium could effectively degrade various bile salts, including cholate and its derivatives, highlighting the importance of this compound in microbial ecology .
- Case Study 2 : Research involving Pseudomonas stutzeri showed that this compound is produced during the degradation of cholate, emphasizing its role as an intermediate compound in bacterial steroid metabolism .
Mechanism of Action
Methyl-3-ketocholate exerts its effects primarily through its interaction with biological membranes. It can enhance membrane permeability by altering the mechanical properties of the lipid bilayer. This effect is mediated through its surfactant properties, which allow it to insert into and disrupt the lipid bilayer. Additionally, this compound can interact with specific membrane proteins, influencing various cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Methyl-3-ketocholate and analogous compounds referenced in the evidence:
*Estimated based on cholic acid (MW 408.57) + methyl ester and ketone modifications.
Key Differences:
Functional Groups: this compound combines a steroidal backbone with a methyl ester and ketone, distinguishing it from simpler methylated ketones like 3-methyl-2-butanone, which lacks the complex steroidal structure . Unlike methyl isothiocyanate (a small, reactive molecule), this compound’s large steroidal framework likely reduces volatility and enhances binding affinity to biological targets .
Solubility and Lipophilicity: this compound’s lipophilicity exceeds that of dodecanoic acid methyl ester due to its rigid steroidal core, which may influence membrane permeability and metabolic stability .
Biological Activity
Methyl-3-ketocholate (C25H40O5) is a bile acid derivative that has garnered attention for its biological activities, particularly in the context of microbial metabolism and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its steroidal structure, which includes a ketone functional group at the 3-position. Its molecular formula is C25H40O5, and it is classified as a methyl ketone. The compound plays a significant role in various biochemical pathways, particularly in the degradation of bile salts.
Microbial Metabolism
This compound is primarily studied within the context of its degradation by certain bacteria. For instance, Sphingobium sp. strain Chol1 has been shown to metabolize cholate and its derivatives, including this compound, through several enzymatic reactions. These reactions involve oxidation processes leading to the formation of various steroid metabolites.
Key Enzymatic Reactions
- A-ring Oxidation : Initial oxidation of the A-ring of cholate leads to the formation of Δ1,4-3-ketocholate.
- Activation with Coenzyme A (CoA) : This step is crucial for subsequent β-oxidation of the acyl side chain.
- β-Oxidation : The acyl side chain undergoes β-oxidation, ultimately leading to products such as dihydroxyandrostadienedione (DHADD) and other secosteroids.
Table 1: Enzymatic Pathways Involved in this compound Metabolism
| Enzyme/Reaction | Product | Reference |
|---|---|---|
| A-ring oxidizing enzymes | Δ1,4-3-ketocholate | |
| CoA ligase activities | Acyl-CoA derivatives | |
| β-Oxidation | Dihydroxyandrostadienedione (DHADD) |
Biological Activity and Effects
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Some studies suggest that methyl ketones possess antimicrobial activity against specific pathogens such as Giardia lamblia .
- Toxicological Implications : The metabolism of this compound can lead to the formation of toxic metabolites that may affect physiological functions in organisms exposed to these compounds .
- Hormonal Responses : Functional transcriptome profiling in model organisms like zebrafish has shown that exposure to metabolites from bile salt degradation can significantly alter gene expression related to hormone responses .
Case Study 1: Degradation Pathway Analysis
A study investigated the degradation pathway of cholate by Sphingobium sp. strain Chol1, focusing on how this compound serves as an intermediate in this process. The researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track metabolic intermediates and confirmed that this compound is efficiently converted into less complex steroid structures through a series of enzymatic transformations .
Case Study 2: Environmental Impact Assessment
Research conducted on soil slurry experiments indicated that bacteria capable of degrading bile salts like cholate can release their intermediates into agricultural soils. This finding raises concerns about the potential accumulation of recalcitrant steroid metabolites in the environment, which could affect soil health and ecosystem dynamics .
Q & A
Q. How do researchers balance mechanistic depth and translational relevance when studying this compound’s therapeutic potential?
- Methodological Answer: Adopt a tiered validation framework: (1) in vitro target validation, (2) ex vivo efficacy in patient-derived samples, (3) in vivo safety/efficacy in disease models. Integrate translational endpoints (e.g., biomarker modulation) and collaborate with clinicians to align experimental models with human pathophysiology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
